molecular formula C23H22N2O5 B14799261 3,4,5-trimethoxy-N'-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]benzohydrazide

3,4,5-trimethoxy-N'-[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]benzohydrazide

Cat. No.: B14799261
M. Wt: 406.4 g/mol
InChI Key: SNIHTVHCIUDEDU-VAWYXSNFSA-N
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Description

3,4,5-trimethoxy-N’-[3-(1-naphthyl)acryloyl]benzohydrazide is a synthetic organic compound known for its diverse biological activities. This compound features a trimethoxyphenyl group, which is a versatile pharmacophore, and a naphthyl group, which contributes to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N’-[3-(1-naphthyl)acryloyl]benzohydrazide typically involves the condensation of 3,4,5-trimethoxybenzohydrazide with 3-(1-naphthyl)acryloyl chloride. The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions for several hours. After cooling, the product is collected by filtration and recrystallized from hot ethanol to obtain pure 3,4,5-trimethoxy-N’-[3-(1-naphthyl)acryloyl]benzohydrazide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N’-[3-(1-naphthyl)acryloyl]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the trimethoxyphenyl and naphthyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

3,4,5-trimethoxy-N’-[3-(1-naphthyl)acryloyl]benzohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N’-[3-(1-naphthyl)acryloyl]benzohydrazide involves its interaction with cellular targets such as tubulin. The compound binds to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to the disruption of microtubule dynamics. This results in cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-trimethoxy-N’-[3-(1-naphthyl)acryloyl]benzohydrazide is unique due to its specific combination of the trimethoxyphenyl and naphthyl groups, which confer distinct chemical and biological properties. Its ability to selectively target cancer cells and disrupt microtubule dynamics makes it a promising candidate for further research and development in cancer therapy .

Properties

Molecular Formula

C23H22N2O5

Molecular Weight

406.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N'-[(E)-3-naphthalen-1-ylprop-2-enoyl]benzohydrazide

InChI

InChI=1S/C23H22N2O5/c1-28-19-13-17(14-20(29-2)22(19)30-3)23(27)25-24-21(26)12-11-16-9-6-8-15-7-4-5-10-18(15)16/h4-14H,1-3H3,(H,24,26)(H,25,27)/b12-11+

InChI Key

SNIHTVHCIUDEDU-VAWYXSNFSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)/C=C/C2=CC=CC3=CC=CC=C32

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)C=CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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